molecular formula C19H23ClN2O3S2 B2865000 5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034288-23-6

5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B2865000
CAS RN: 2034288-23-6
M. Wt: 426.97
InChI Key: ZUWNTRCKAAUUOQ-UHFFFAOYSA-N
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Description

5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C19H23ClN2O3S2 and its molecular weight is 426.97. The purity is usually 95%.
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Scientific Research Applications

Pyridine Derivatives as Insecticides

Pyridine derivatives, including compounds similar to the one , have been studied for their potential as insecticides. A study involving various pyridine derivatives highlighted their synthesis and evaluated their toxicity against the cowpea aphid, Aphis craccivora Koch. While not directly mentioning the specific compound, the research underlines the broader category's potential for agricultural pest management applications. Compound 1 in this study exhibited insecticidal activity approximately four times that of acetamiprid, suggesting significant potential for related structures in pest control (E. A. Bakhite et al., 2014).

Synthetic Bacteriochlorins for Photodynamic Therapy

In the context of photodynamic therapy, synthetic bacteriochlorins incorporating a spiro-piperidine unit have been designed to suppress adventitious dehydrogenation and enable tailoring through nitrogen derivatization. This molecular design enhances the bacteriochlorins' spectral properties, potentially making them suitable for therapeutic applications requiring near-infrared absorbers. The introduction of auxochromes could further adjust these properties, indicating the compound's framework might contribute to developing photosensitizers for cancer treatment or other medical applications (Kanumuri Ramesh Reddy et al., 2013).

Antimicrobial Activity of Heterocyclic Compounds

The synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole and their antimicrobial activity showcase the potential of piperidine-related structures in developing new antimicrobial agents. These compounds have been evaluated for their effectiveness against various microorganisms, indicating the broader chemical class's potential in addressing antibiotic resistance and developing new therapeutic agents (T. El‐Emary et al., 2002).

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been the subject of quantum chemical and molecular dynamic simulation studies to predict their efficiencies as corrosion inhibitors on iron surfaces. This research highlights the practical applications of such compounds in industrial settings, where corrosion prevention is critical to maintaining infrastructure and machinery integrity. The findings could guide the development of new materials designed to extend the lifespan of metal components in various environments (S. Kaya et al., 2016).

Mechanism of Action

Target of Action

A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which might suggest a potential target for this compound.

Mode of Action

It’s worth noting that the similar compound mentioned earlier was characterized by a lower binding free energy in the lmptr1 pocket , indicating a strong interaction with its target.

Result of Action

The similar compound was found to exhibit potent in vitro antipromastigote activity , suggesting potential antiparasitic effects for this compound.

properties

IUPAC Name

5-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S2/c1-25-18-3-2-16(12-17(18)20)27(23,24)22-9-4-15(5-10-22)21-8-6-19-14(13-21)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWNTRCKAAUUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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